3,5-Diisopropylaniline 3,5-Diisopropylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13454690
InChI: InChI=1S/C12H19N/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,13H2,1-4H3
SMILES: CC(C)C1=CC(=CC(=C1)N)C(C)C
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol

3,5-Diisopropylaniline

CAS No.:

Cat. No.: VC13454690

Molecular Formula: C12H19N

Molecular Weight: 177.29 g/mol

* For research use only. Not for human or veterinary use.

3,5-Diisopropylaniline -

Specification

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
IUPAC Name 3,5-di(propan-2-yl)aniline
Standard InChI InChI=1S/C12H19N/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,13H2,1-4H3
Standard InChI Key HGOAOVKVNRTSSQ-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=CC(=C1)N)C(C)C
Canonical SMILES CC(C)C1=CC(=CC(=C1)N)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physical Properties

3,5-Diisopropylaniline has the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . Its structure (Figure 1) consists of a central aniline group flanked by isopropyl substituents, which impart significant steric hindrance.

Table 1: Physical and Thermodynamic Properties

PropertyValueSource
Boiling Point90°C at 0.8 Torr
DensityNot reported
SolubilitySoluble in organic solvents (e.g., chloroform, methanol)
Refractive IndexNot reported
Storage ConditionsStable at room temperature (20–22°C)

Spectroscopic Data

  • ¹H NMR: Peaks for aromatic protons appear at δ 6.5–7.0 ppm, while isopropyl methyl groups resonate at δ 1.2–1.4 ppm .

  • IR: N–H stretching at ~3400 cm⁻¹ and aromatic C–C vibrations at 1600–1450 cm⁻¹ .

Synthesis and Industrial Production

Alkylation of Aniline

The most common route involves Friedel-Crafts alkylation of aniline with propylene or isopropyl halides. A patented method for 2,6-diisopropylaniline (CAS 24544-04-5) uses supercritical propylene and homogeneous catalysts to enhance reaction rates and selectivity . While direct synthesis data for the 3,5-isomer is scarce, analogous conditions are inferred:

Reaction Scheme:
Aniline+2CH2=CHCH3Al catalyst3,5-Diisopropylaniline\text{Aniline} + 2 \, \text{CH}_2=CHCH_3 \xrightarrow{\text{Al catalyst}} 3,5\text{-Diisopropylaniline}

Key Parameters:

  • Temperature: 300–400°C

  • Pressure: 6–10 MPa

  • Catalyst: Aluminum-based systems .

Challenges in Regioselectivity

Achieving the 3,5-substitution pattern is challenging due to competing para- and ortho-alkylation. Steric directing groups or zeolite catalysts may improve regioselectivity, though specific methodologies remain underdeveloped .

Applications in Research and Industry

Organic Synthesis

  • Ligand Design: The bulky isopropyl groups stabilize metal centers in coordination complexes. For example, palladium catalysts derived from 3,5-diisopropylaniline facilitate C–C coupling reactions .

  • Pharmaceutical Intermediates: Analogous diisopropylaniline derivatives are precursors to antifungal agents (e.g., 3,5-dinitrobenzoates) .

Material Science

  • Polymer Additives: Used to modify thermal stability and mechanical properties of polyurethanes .

  • Dye Synthesis: Electron-donating isopropyl groups enhance colorfastness in azo dyes .

Hazard CategoryClassificationSource
Aquatic Chronic ToxicityCategory 3 (Harmful)
Skin IrritationCategory 2

Future Research Directions

  • Synthetic Optimization: Develop regioselective catalysts for scalable 3,5-diisopropylaniline production.

  • Toxicological Studies: Assess chronic exposure risks and ecotoxicological impacts.

  • Advanced Applications: Explore roles in asymmetric catalysis and bioactive molecule design.

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